molecular formula C18H15FN2O3 B2708107 3-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-2-carbaldehyde oxime CAS No. 338793-32-1

3-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-2-carbaldehyde oxime

Cat. No.: B2708107
CAS No.: 338793-32-1
M. Wt: 326.327
InChI Key: VTMLBBUGMXWNSA-RGVLZGJSSA-N
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Description

3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-2-carbaldehyde oxime is a synthetic small molecule characterized by a central dihydropyrrolone (2,5-dihydro-1H-pyrrole) scaffold. Key structural features include:

  • Substituents: A 4-fluorophenyl group at position 3 and a 4-methoxyphenyl group at position 1 of the pyrrole ring.
  • Functional groups: A carbaldehyde oxime moiety at position 2 and a ketone group at position 3.

Properties

IUPAC Name

3-(4-fluorophenyl)-2-[(E)-hydroxyiminomethyl]-1-(4-methoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c1-24-15-8-6-14(7-9-15)21-17(11-20-23)16(10-18(21)22)12-2-4-13(19)5-3-12/h2-11,17,23H,1H3/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMLBBUGMXWNSA-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(C(=CC2=O)C3=CC=C(C=C3)F)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(C(=CC2=O)C3=CC=C(C=C3)F)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-2-carbaldehyde oxime, a compound with the molecular formula C18_{18}H15_{15}FN2_2O3_3, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with fluorophenyl and methoxyphenyl groups, contributing to its pharmacological properties. The presence of the oxime functional group is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrrole compounds, including oxime derivatives, possess significant antibacterial properties. For instance, related pyrrole compounds demonstrated minimum inhibitory concentrations (MIC) against various bacterial strains such as Staphylococcus aureus and Escherichia coli ranging from 3.12 to 12.5 µg/mL .
  • Anticancer Activity : Pyrrole derivatives have been investigated for their anticancer potential. The compound's structure allows it to interact with cellular targets involved in cancer progression. In vitro studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of Bcl-2 family proteins .
  • Anti-inflammatory Effects : Some studies suggest that similar pyrrole compounds can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or chronic inflammatory diseases .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Modulation of Apoptotic Pathways : By influencing Bcl-2 family proteins, it can promote apoptosis in malignant cells.
  • Antioxidant Activity : Some studies indicate that pyrrole derivatives exhibit antioxidant properties, which could mitigate oxidative stress in cells .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
Pyrrole DerivativesAntibacterialMIC values between 3.12 and 12.5 µg/mL against S. aureus
Pyrrole OximeAnticancerInduced apoptosis in cancer cell lines via Bcl-2 modulation
Pyrrole CompoundsAnti-inflammatoryInhibited inflammatory pathways in vitro

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, the compound has shown cytotoxic effects on A549 lung adenocarcinoma cells, with significant reductions in cell viability observed at concentrations as low as 100 µM. This suggests a potential mechanism for inducing apoptosis in cancer cells through the disruption of cellular functions.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have reported effective inhibition of bacterial growth, particularly against strains such as Staphylococcus aureus and Klebsiella pneumoniae. The observed zones of inhibition indicate that the compound could serve as a lead structure for developing new antimicrobial agents.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the molecular structure, such as varying substituents on the phenyl rings or altering the oxime functionality, can significantly influence its pharmacological properties. For example, the introduction of electron-withdrawing groups has been correlated with enhanced antibacterial activity.

Synthesis and Characterization

The synthesis of 3-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-2-carbaldehyde oxime typically involves multi-step organic reactions, including condensation and oxidation processes. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Case Study 1: Anticancer Efficacy
In a controlled study, researchers tested the efficacy of this compound against a panel of cancer cell lines. The results indicated that it exhibited selective toxicity towards cancerous cells compared to normal cell lines, highlighting its potential as a targeted therapeutic agent.

Case Study 2: Antimicrobial Screening
A series of antimicrobial assays were conducted to evaluate the effectiveness of this compound against various pathogens. The results showed that modifications to the oxime group could enhance activity against resistant bacterial strains, suggesting pathways for developing new antibiotics.

Table 1: Summary of Biological Activities

Activity TypeTarget Cells/PathogensConcentration (µM)Observed Effect
AnticancerA549 (lung cancer)100Significant reduction in cell viability
AntimicrobialStaphylococcus aureusVariesEffective growth inhibition
AntimicrobialKlebsiella pneumoniaeVariesEffective growth inhibition

Table 2: Structure-Activity Relationship Insights

Modification TypeObserved Activity ChangeRemarks
Electron-withdrawing groupsEnhanced antibacterial activityCorrelates with increased lipophilicity
Oxime substitutionVariable effects on cytotoxicityDependent on specific substituent nature

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with chalcones (α,β-unsaturated ketones) and their derivatives, though its pyrrole core distinguishes it. Below is a comparative analysis with key analogs:

Compound Core Structure Substituents (Ring A/B) Key Functional Groups Reported IC₅₀ (μM)
Target Compound Dihydropyrrolone 4-Fluorophenyl (B), 4-Methoxyphenyl (A) Carbaldehyde oxime, Ketone Not reported
Cardamonin (Chalcone) Chalcone Hydroxyl (ortho/para, A), No substitution (B) α,β-Unsaturated ketone 4.35
2j: (E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone Chalcone 4-Bromo (A), 4-Fluoro (B) α,β-Unsaturated ketone 4.70
2h: (E)-1-(4-Chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone Chalcone 4-Chloro (A), 4-Methoxy (B) α,β-Unsaturated ketone 13.82
(E)-1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one Chalcone 4-Fluoro (A), 4-Methoxy (B) α,β-Unsaturated ketone Not reported

Key Observations

Substituent Effects: Electronegativity: In chalcones, para-substituents with higher electronegativity (e.g., fluorine, bromine) correlate with lower IC₅₀ values (higher potency). For example, 2j (4-bromo/4-fluoro) shows an IC₅₀ of 4.70 μM, while 2h (4-chloro/4-methoxy) has a higher IC₅₀ of 13.82 μM . The target compound’s 4-methoxyphenyl group (electron-donating) may reduce activity compared to electron-withdrawing groups, but its oxime moiety could offset this via hydrogen bonding. The dihydropyrrolone core in the target compound likely imposes a non-planar conformation, altering binding modes compared to chalcones.

Functional Group Contributions: Oxime vs. Ketone: The carbaldehyde oxime group in the target compound introduces hydrogen-bonding capability and increased polarity, which may enhance solubility or receptor interactions absent in chalcones’ α,β-unsaturated ketones. Ketone Position: The 5-oxo group in the pyrrole ring may participate in keto-enol tautomerism, influencing reactivity and stability.

These tools could elucidate the target’s molecular geometry and packing behavior.

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